2-{[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid
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Description
“2-{[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid” is a chemical compound . It’s important to note that the information available on this compound is limited and may not be fully comprehensive.
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-{[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid” include its melting point, boiling point, density, molecular formula, and molecular weight .Mechanism of Action
Target of Action
Similar compounds often target enzymes or receptors in the body, altering their function to achieve a therapeutic effect .
Mode of Action
The mode of action of 2-{[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid involves interactions with its targets, leading to changes in their function . These interactions can involve binding to the target, inhibiting its activity, or modulating its function in some other way .
Biochemical Pathways
The compound likely interacts with multiple pathways, given its complex structure and potential for diverse interactions .
Pharmacokinetics
These properties would influence the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
Result of Action
These effects would likely depend on the compound’s targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-{[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid. These factors can include temperature, pH, and the presence of other compounds or enzymes .
properties
IUPAC Name |
2-[(4-ethoxy-2,3-dimethylphenyl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-4-23-15-9-10-16(12(3)11(15)2)24(21,22)18-14-8-6-5-7-13(14)17(19)20/h5-10,18H,4H2,1-3H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUYEJJTRWPEAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid |
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